D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate
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Overview
Description
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidinol core and a trimethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route may include:
Preparation of 3-(Diethylamino)propylamine: This can be achieved through the reaction of diethylamine with 3-chloropropylamine under basic conditions.
Synthesis of 2,5-Dimethyl-4-piperidinol: This intermediate can be synthesized through the hydrogenation of 2,5-dimethylpyridine.
Formation of 3,4,5-Trimethoxybenzoic Acid: This can be prepared through the methylation of gallic acid.
Coupling Reaction: The final step involves the coupling of the prepared intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-pressure hydrogenation, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A related compound with similar structural features.
2,5-Dimethylpiperidine: Shares the piperidine core structure.
Diethylaminoethyl chloride: Contains the diethylamino group.
Uniqueness
D-1-(3-(Diethylamino)propyl)-2,5-dimethyl-4-piperidinol 3,4,5-trimethoxybenzoate ditartrate is unique due to its combination of functional groups and its potential for diverse applications. Its structural complexity and specific chemical properties distinguish it from other similar compounds.
Properties
CAS No. |
51369-13-2 |
---|---|
Molecular Formula |
C32H52N2O17 |
Molecular Weight |
736.8 g/mol |
IUPAC Name |
[1-[3-(diethylamino)propyl]-2,5-dimethylpiperidin-4-yl] 3,4,5-trimethoxybenzoate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C24H40N2O5.2C4H6O6/c1-8-25(9-2)11-10-12-26-16-17(3)20(13-18(26)4)31-24(27)19-14-21(28-5)23(30-7)22(15-19)29-6;2*5-1(3(7)8)2(6)4(9)10/h14-15,17-18,20H,8-13,16H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI Key |
JKAFTVCRPUOLET-WBPXWQEISA-N |
Isomeric SMILES |
CCN(CC)CCCN1CC(C(CC1C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCCN1CC(C(CC1C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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